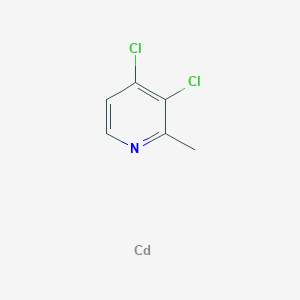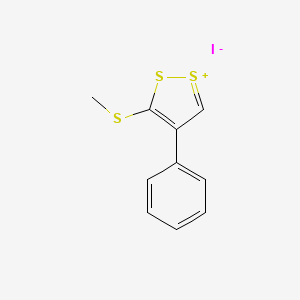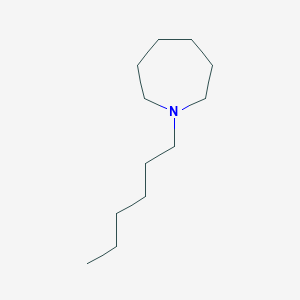![molecular formula C14H19NO5S B14717160 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine CAS No. 23234-85-7](/img/structure/B14717160.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is a derivative of the amino acid L-methionine, which is known for its role in protein synthesis and various metabolic processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine typically involves the protection of the amino group of L-methionine followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected methionine is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the 4-methoxyphenyl group. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to methionine.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of diseases where methionine metabolism is implicated.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is largely dependent on its interaction with biological molecules. The methionine moiety can be incorporated into proteins, potentially altering their function. Additionally, the methoxyphenyl group can interact with various molecular targets, influencing signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanine: Similar structure but with alanine instead of methionine.
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-cysteine: Contains a thiol group instead of a thioether.
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine: Contains a phenyl group instead of a methionine side chain.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is unique due to the presence of both the methionine backbone and the 4-methoxyphenyl group. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
23234-85-7 |
|---|---|
分子式 |
C14H19NO5S |
分子量 |
313.37 g/mol |
IUPAC名 |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-19-11-5-3-10(4-6-11)9-20-14(18)15-12(13(16)17)7-8-21-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChIキー |
IDZXFPTYDMZWKD-LBPRGKRZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CCSC)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
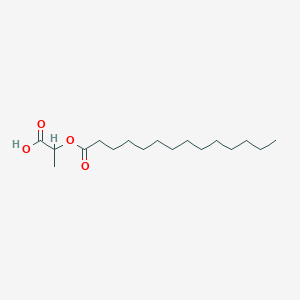
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
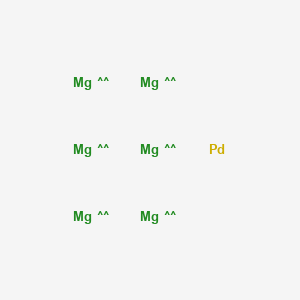
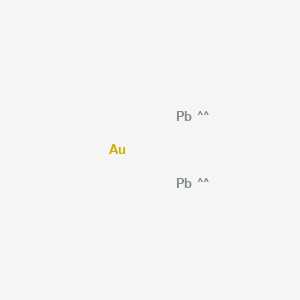
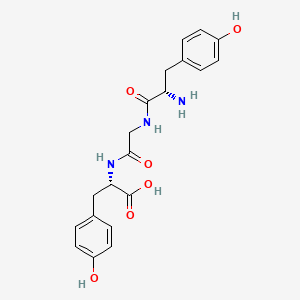
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

